molecular formula C16H13NOSSe B14516283 2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide CAS No. 62688-39-5

2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide

Cat. No.: B14516283
CAS No.: 62688-39-5
M. Wt: 346.3 g/mol
InChI Key: HTDSZZIUCGGZRZ-UHFFFAOYSA-N
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Description

2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide is a chemical compound that belongs to the class of benzoselenophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide typically involves the following steps:

    Formation of Benzoselenophene Core: The benzoselenophene core can be synthesized through the cyclization of appropriate precursors.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction. For example, the reaction of benzoselenophene with a thiol reagent can yield the desired sulfanyl derivative.

    Attachment of Benzamide Fragment:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzoselenophene core or the benzamide fragment.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoselenophene ring.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzoselenophene derivatives.

    Substitution: Substituted benzoselenophene compounds.

Scientific Research Applications

2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the benzoselenophene core can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the benzamide fragment can interact with specific protein targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide is unique due to the presence of selenium in its structure, which imparts distinct electronic and redox properties compared to sulfur-containing analogs like benzothiophenes. This uniqueness can be leveraged in designing novel therapeutic agents and materials with specific desired properties.

Properties

CAS No.

62688-39-5

Molecular Formula

C16H13NOSSe

Molecular Weight

346.3 g/mol

IUPAC Name

2-(1-benzoselenophen-2-ylsulfanylmethyl)benzamide

InChI

InChI=1S/C16H13NOSSe/c17-16(18)13-7-3-1-6-12(13)10-19-15-9-11-5-2-4-8-14(11)20-15/h1-9H,10H2,(H2,17,18)

InChI Key

HTDSZZIUCGGZRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C([Se]2)SCC3=CC=CC=C3C(=O)N

Origin of Product

United States

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